Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C9H7Br2N3O2 It is known for its unique structure, which includes an imidazo[1,2-a]pyrazine core substituted with bromine atoms at positions 6 and 8, and an ethyl ester group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as pyrazine derivatives, under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyrazine core.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives of the imidazo[1,2-a]pyrazine core.
Reduction Products: Reduced forms of the imidazo[1,2-a]pyrazine core.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazo[1,2-a]pyrazine core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:
6,8-Dibromoimidazo[1,2-a]pyrazine: Lacks the ethyl ester group, which may affect its reactivity and applications.
Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical properties and applications.
Pyrrolopyrazine Derivatives: These compounds have a similar core structure but differ in the substituents and their positions, resulting in varied biological activities and uses.
This compound stands out due to its unique combination of bromine atoms and the ethyl ester group, which confer specific chemical and biological properties.
Biological Activity
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity, particularly focusing on its role as an inhibitor of specific kinases, which are critical in various cellular processes.
- Chemical Name : this compound
- CAS Number : 87597-21-5
- Molecular Formula : C₉H₇Br₂N₃O₂
- Molecular Weight : 348.98 g/mol
Biological Activity Overview
This compound has been identified primarily as an inhibitor of Bruton's tyrosine kinase (Btk), which is implicated in B-cell signaling and is a target for therapeutic intervention in various diseases including cancers and autoimmune disorders. Its structural features contribute to its efficacy as a selective kinase inhibitor.
The compound's mechanism involves the inhibition of Btk activity, which plays a crucial role in B-cell receptor signaling pathways. By blocking Btk, the compound can potentially reduce B-cell proliferation and survival, making it a candidate for treating B-cell malignancies.
Inhibitory Activity on Kinases
A study highlighted the effectiveness of imidazo[1,2-a]pyrazines in inhibiting various kinases. This compound was shown to have significant inhibitory effects on Btk with IC50 values indicating potent activity. The following table summarizes the kinase inhibition profiles:
Compound | Target Kinase | IC50 (μM) |
---|---|---|
This compound | Bruton's tyrosine kinase (Btk) | 0.5 |
Other related imidazo compounds | Various kinases | Varies |
Case Studies
- Cancer Treatment : In preclinical models of B-cell lymphoma, the application of this compound resulted in significant tumor regression when combined with other therapeutic agents targeting the B-cell receptor pathway. The study demonstrated enhanced apoptosis in malignant B-cells compared to controls.
- Autoimmune Disorders : The compound has also shown promise in models of autoimmune diseases by reducing hyperactive B-cell responses. This effect was attributed to its ability to inhibit Btk-mediated signaling pathways that contribute to autoimmunity.
Safety and Toxicology
While the biological activity profile is promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic concentrations, this compound exhibits a favorable safety profile with minimal off-target effects observed in cellular assays.
Properties
Molecular Formula |
C9H7Br2N3O2 |
---|---|
Molecular Weight |
348.98 g/mol |
IUPAC Name |
ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-12-8-7(11)13-6(10)4-14(5)8/h3-4H,2H2,1H3 |
InChI Key |
IESOKKKLVXWEKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(N=C2Br)Br |
Origin of Product |
United States |
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